molecular formula C12H20N4O3S2 B5569511 1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B5569511
M. Wt: 332.4 g/mol
InChI Key: FZSYXUWYVXTWRJ-UHFFFAOYSA-N
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Description

1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

The synthesis of 1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with piperidine-4-carboxamide. The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

Properties

IUPAC Name

1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S2/c1-2-3-8-21(18,19)16-6-4-10(5-7-16)11(17)14-12-15-13-9-20-12/h9-10H,2-8H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSYXUWYVXTWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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